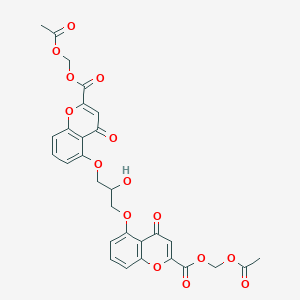

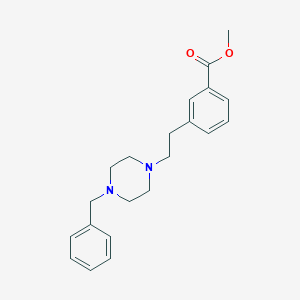

![molecular formula C14H8F3NO B137772 4-[4-(Trifluoromethoxy)phenyl]benzonitrile CAS No. 157788-40-4](/img/structure/B137772.png)

4-[4-(Trifluoromethoxy)phenyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

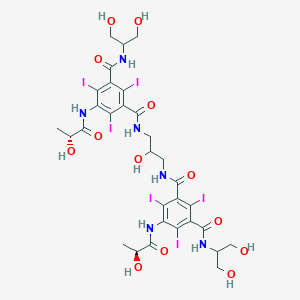

4-[4-(Trifluoromethoxy)phenyl]benzonitrile is a chemical compound with the CAS Number 157788-40-4 and a linear formula of C14H8F3NO . It has a molecular weight of 263.22 . The compound is used as an intermediate in the synthesis of fluvoxamine .

Molecular Structure Analysis

The IUPAC name for this compound is 4’-(trifluoromethoxy)[1,1’-biphenyl]-4-carbonitrile . The InChI code is 1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H .Applications De Recherche Scientifique

Electrochromic Materials

Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .

4-(Trifluoromethoxy)benzonitrile in Electrochromic Devices: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. These anodic materials exhibit electrochromic behavior, displaying various colors upon oxidation. The highest efficiency (η) was achieved for PTTPP electrodes at 1050 nm .

Fluvoxamine Synthesis

Overview: Fluvoxamine is an antidepressant drug used to treat obsessive-compulsive disorder and other mood disorders. The synthesis of fluvoxamine involves several steps, and 4-(trifluoromethoxy)benzonitrile serves as a key intermediate .

Role in Fluvoxamine Synthesis: 4-(Trifluoromethoxy)benzonitrile participates in nickel-catalyzed arylcyanation reactions, contributing to the construction of fluvoxamine’s molecular framework.

Human Soluble Epoxide Hydrolase Inhibition

Overview: Human soluble epoxide hydrolase (sEH) plays a role in regulating lipid metabolism. Inhibitors of sEH have potential therapeutic applications in cardiovascular diseases and inflammation.

4-(Trifluoromethoxy)benzonitrile as an sEH Inhibitor: Bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized. These compounds show promise as inhibitors of human sEH .

Trichloroacetimidate Formation

Overview: Trichloroacetimidates are useful intermediates in organic synthesis.

4-(Trifluoromethoxy)benzonitrile in Trichloroacetimidate Formation: By treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride and then adding it to trichloroacetonitrile, researchers can form 4-(trifluoromethoxy)benzyl trichloroacetimidate .

Materials Science and Thin Films

Overview: Thin films find applications in optoelectronic devices, sensors, and coatings.

4-(Trifluoromethoxy)benzonitrile in Thin Films: Researchers have explored the use of 4-(trifluoromethoxy)benzonitrile-based polymers as anodic materials for electrochromic devices. These films exhibit high transmittance changes and efficient electrochromic switching .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It’s classified as having acute toxicity for oral, dermal, and inhalation exposure, and is also classified as a flammable solid . Safety precautions include avoiding heat, flames, and sparks, and not eating, drinking, or smoking when handling the compound .

Propriétés

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNMSJDSXDKEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614284 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Trifluoromethoxy)phenyl]benzonitrile | |

CAS RN |

157788-40-4 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

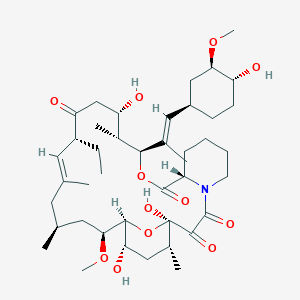

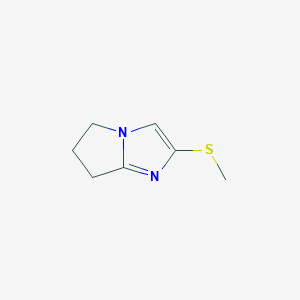

![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)

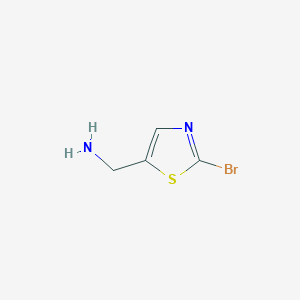

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)